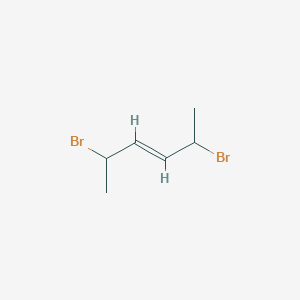
2,5-Dibromohex-3-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dibromohex-3-ene is an organic compound characterized by the presence of two bromine atoms attached to a six-carbon chain with a double bond between the third and fourth carbon atoms. This compound is a type of alkene, which means it contains a carbon-carbon double bond, and it exhibits geometric isomerism due to the restricted rotation around this double bond .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,5-Dibromohex-3-ene can be synthesized through the bromination of hex-3-ene. The reaction typically involves the addition of bromine (Br2) to hex-3-ene in an inert solvent such as dichloromethane at room temperature. The reaction proceeds via an electrophilic addition mechanism, where the bromine molecule adds across the double bond, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the continuous addition of bromine to a stream of hex-3-ene in a controlled environment to ensure complete reaction and high yield. The product is then purified through distillation or recrystallization to obtain the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
2,5-Dibromohex-3-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-).
Elimination Reactions: The compound can undergo dehydrohalogenation to form hex-3-yne.
Addition Reactions: The double bond can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Addition: Bromine (Br2) in dichloromethane or hydrogen bromide (HBr) in acetic acid.
Major Products
Substitution: 2,5-dihydroxyhex-3-ene or 2,5-dialkoxyhex-3-ene.
Elimination: Hex-3-yne.
Addition: 2,3,5,6-tetrabromohexane or 2,5-dibromo-3-hexanol.
Aplicaciones Científicas De Investigación
2,5-Dibromohex-3-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,5-dibromohex-3-ene involves its reactivity due to the presence of the bromine atoms and the double bond. The bromine atoms make the compound susceptible to nucleophilic substitution reactions, while the double bond allows for electrophilic addition reactions. These properties enable the compound to interact with various molecular targets and pathways, leading to the formation of different products depending on the reaction conditions .
Comparación Con Compuestos Similares
Similar Compounds
- 2,3-Dibromohex-3-ene
- 2,4-Dibromohex-3-ene
- 2,5-Dibromohexane
Uniqueness
2,5-Dibromohex-3-ene is unique due to the specific positioning of the bromine atoms and the double bond, which imparts distinct reactivity and properties compared to its isomers. This unique structure allows for selective reactions and applications that are not possible with other similar compounds .
Propiedades
Fórmula molecular |
C6H10Br2 |
|---|---|
Peso molecular |
241.95 g/mol |
Nombre IUPAC |
(E)-2,5-dibromohex-3-ene |
InChI |
InChI=1S/C6H10Br2/c1-5(7)3-4-6(2)8/h3-6H,1-2H3/b4-3+ |
Clave InChI |
UQLCVPMPXJDZPX-ONEGZZNKSA-N |
SMILES isomérico |
CC(/C=C/C(C)Br)Br |
SMILES canónico |
CC(C=CC(C)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



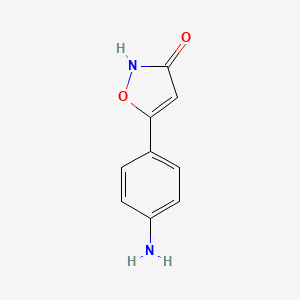

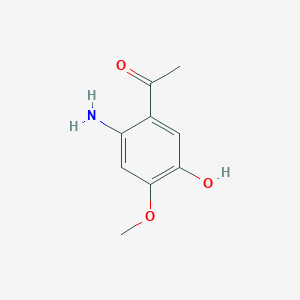
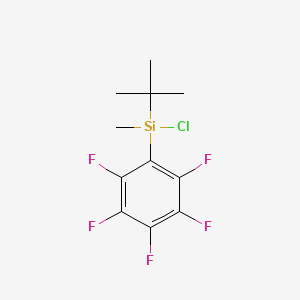
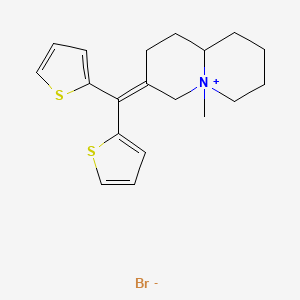
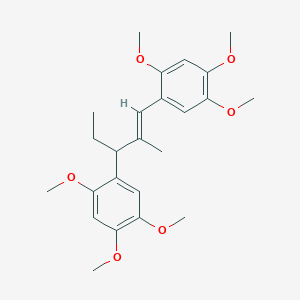
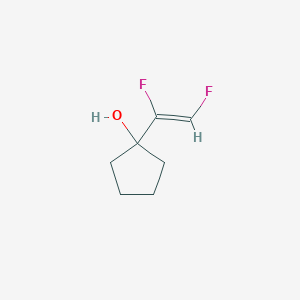

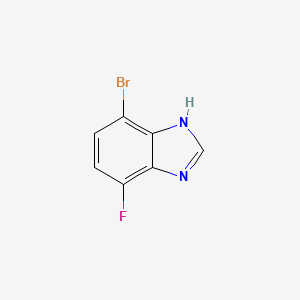
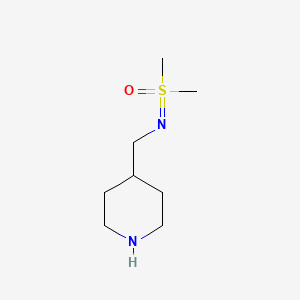
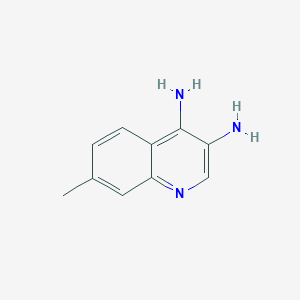

![1-[(E)-But-1-Enyl]-2-Fluoro-Benzene](/img/structure/B12840796.png)
